molecular formula C15H16 B8532455 2,6,2'-Trimethyl-biphenyl CAS No. 10273-87-7

2,6,2'-Trimethyl-biphenyl

Cat. No.: B8532455
CAS No.: 10273-87-7
M. Wt: 196.29 g/mol
InChI Key: SDEAJEBPJCMHBI-UHFFFAOYSA-N
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Description

2,6,2'-Trimethyl-biphenyl is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Biphenyl derivatives, including 2,6,2'-Trimethyl-biphenyl, serve as crucial scaffolds in drug development. They exhibit a range of biological activities that can be harnessed for therapeutic purposes. Research indicates that biphenyl compounds can act as:

  • Antimicrobial agents : Some biphenyl derivatives have shown efficacy against various bacterial strains, making them potential candidates for new antibiotics .
  • Anti-inflammatory drugs : The structural characteristics of these compounds allow them to inhibit inflammatory pathways, thus offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
  • Antitumor agents : Certain biphenyl derivatives have been evaluated for their ability to inhibit tumor growth and proliferation in cancer cell lines .

Case Study: Antitumor Activity
A study focused on the synthesis of modified biphenyl compounds demonstrated significant antitumor activity against breast cancer cell lines. The results indicated that modifications at specific positions on the biphenyl structure enhanced cytotoxicity compared to unmodified counterparts .

Materials Science

Liquid Crystals
this compound is also explored for its applications in liquid crystal technology. Liquid crystals are essential components in display technologies (e.g., LCDs) due to their unique optical properties. Biphenyl derivatives are particularly valued for:

  • Thermal stability : These compounds maintain their liquid crystalline phase over a wide temperature range.
  • Electro-optical properties : Their ability to respond to electric fields makes them suitable for use in advanced display technologies .

Table 1: Comparison of Biphenyl Derivatives in Liquid Crystal Applications

CompoundThermal StabilityElectro-optical ResponseApplication Area
This compoundHighExcellentLCDs
4-MethylbiphenylModerateGoodOLEDs
Polychlorinated biphenylsLowFairInsulating fluids

Environmental Science

Biodegradation and Environmental Impact
Research has indicated that biphenyl derivatives can be degraded by certain bacterial strains, making them relevant in bioremediation efforts. This biodegradability is crucial for reducing the environmental impact of chemical spills involving biphenyl compounds .

Case Study: Biodegradation Potential
A study examined the ability of specific bacteria to metabolize this compound. Results showed that these bacteria could effectively break down the compound into less harmful substances, highlighting its potential for use in environmental clean-up efforts .

Properties

CAS No.

10273-87-7

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1,3-dimethyl-2-(2-methylphenyl)benzene

InChI

InChI=1S/C15H16/c1-11-7-4-5-10-14(11)15-12(2)8-6-9-13(15)3/h4-10H,1-3H3

InChI Key

SDEAJEBPJCMHBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC=C2C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The general procedure described in Example 3 was used with 2-bromotoluene (0.120 mL, 1.00 mmol), 2,6-dimethylphenylboronic acid (225 mg, 1.50 mmol), Pd(OAc)2 (4.5 mg, 0.020 mmol, 2 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (20.0 mg, 0.040 mmol, 4 mol %), K2CO3 (276 mg, 2.00 mmol), water (1.5 mL), 22 h, room temperature. The product was isolated as a colorless oil (190 mg, 97%). 1H NMR (400 MHz, CDCl3) δ: 7.30-7.10 (m, 6H), 7.02-7.00 (m, 1H), 1.99 (s, 3H), 1.96 (s, 6H). 13C NMR (125 MHz, CDCl3) δ: 141.1, 140.7, 136.1, 135.9, 130.0, 129.1, 127.4, 127.1, 127.1, 126.1, 20.7, 19.7.
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
4.5 mg
Type
catalyst
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods II

Procedure details

2-Bromo-m-xylene (186 mg, 1.01 mmol) reacted with 2-methylphenylboronic acid (164 mg, 1.21 mmol) using 2/4 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and K3PO4 (640 mg, 3.00 mmol) in toluene at 100° C. to give the title compound (170 mg, 87%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.31-7.25 (m, 3H), 7.20-7.11 (m, 3H), 7.03 (m, 1H), 1.98 (s, 3H), 1.96 (s, 6H).
Quantity
186 mg
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
640 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

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